2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
The compound 2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a heterocyclic molecule featuring a 1,3-benzodiazole (benzimidazole) core fused to a bicyclic pyrrolo-pyrrole system and a 5-methyl-1,2-oxazole carbonyl substituent.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13(2)26-19-7-5-4-6-17(19)22-21(26)25-11-15-9-24(10-16(15)12-25)20(27)18-8-14(3)28-23-18/h4-8,13,15-16H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGDEBZUFKWODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves multi-step reactions:
Formation of the 1,3-benzodiazole core: : This usually starts with a condensation reaction of appropriate benzene derivatives with other nitrogen-containing reactants.
Construction of the octahydropyrrolo[3,4-c]pyrrole ring: : Formed via a cyclization reaction from appropriate diene and nitrogen sources under controlled conditions.
Oxazole ring attachment: : Added through a [3+2] cycloaddition reaction, where a 5-methyl-1,2-oxazole moiety is fused onto the central structure.
Coupling and Functionalization: : The final steps involve coupling reactions and functional group modifications to achieve the target structure.
Industrial Production Methods
Industrial synthesis often adapts these lab-scale methods to larger reactors, maintaining stringent conditions to ensure purity and yield. Catalysis and flow chemistry are applied to optimize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions primarily at the benzo and oxazole rings, often using reagents like potassium permanganate.
Reduction: : The compound can be reduced at its nitrogen-containing sites using hydride donors like lithium aluminum hydride.
Substitution: : Electrophilic substitution reactions are common on the aromatic benzodiazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : N-bromosuccinimide (NBS) for bromination under reflux.
Major Products
Products of these reactions include hydroxylated, halogenated, and amino-derivative variants of the original compound.
Scientific Research Applications
Chemistry: : Used as a key intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules, given its multifaceted functional groups.
Medicine: : Investigated for its potential as a pharmacophore, particularly in the realm of neuropharmacology and anti-cancer research.
Industry: : Utilized in the creation of advanced materials, including polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets:
Enzyme Inhibition: : It can act as an inhibitor for specific enzymes, affecting biochemical pathways.
Signal Modulation: : Capable of modulating cellular signaling pathways, particularly those involving receptor-ligand interactions.
Comparison with Similar Compounds
Structural Features
- Benzodiazole Core : The 1,3-benzodiazole moiety is a "privileged structure" in medicinal chemistry due to its broad pharmacological activities, including anti-infectious, anti-proliferative, and cardiovascular effects .
- Substituents: 1-(Propan-2-yl): This isopropyl group at position 1 may enhance lipophilicity and metabolic stability. Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic system that could improve solubility and conformational rigidity compared to monocyclic analogs . 5-Methyl-1,2-oxazole-3-carbonyl: The oxazole ring, a bioisostere for ester or amide groups, may contribute to hydrogen bonding and target engagement .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below compares the target compound with structurally related molecules based on substituents, core frameworks, and reported activities:
Key Differentiators of the Target Compound
Steric and Electronic Effects :
- The isopropyl group may reduce CYP450-mediated metabolism compared to smaller alkyl substituents in other benzodiazoles .
- The octahydropyrrolo-pyrrole system likely enhances solubility over fully aromatic cores (e.g., indazole) .
Binding Interactions :
Limitations and Challenges
- Synthetic Complexity : The multi-step synthesis required for the pyrrolo-pyrrole and oxazole moieties may limit scalability compared to simpler benzodiazoles .
Biological Activity
The compound 2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of the oxazole and benzodiazole moieties are particularly significant as they are often associated with various pharmacological effects.
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It could potentially bind to receptors that mediate cell signaling pathways, influencing cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to the target compound. For instance, derivatives containing the oxazole ring have shown promising results against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2 | S. aureus | 15 |
| 2 | E. coli | 20 |
| Amoxicillin | S. aureus | 30 |
| Amoxicillin | E. coli | 27 |
These results suggest that compounds with similar structures may exhibit significant antibacterial activity, potentially making them candidates for further development in treating infections .
Case Studies and Research Findings
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit anti-cancer properties by inhibiting pathways involved in tumor growth. For example, research has shown that oxazole derivatives can affect cell cycle progression and induce apoptosis in cancer cells .
- Antimicrobial Studies : A comprehensive review on oxazole derivatives noted their effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the oxazole structure could enhance antibacterial efficacy while reducing toxicity .
- Potential Applications : Given its structural features, the compound could be explored for applications not only in antimicrobial therapy but also in antiviral and anticancer treatments. Its unique combination of functionalities suggests a broad spectrum of biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
